1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQVMLXDWOTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of an appropriate hydrazine derivative with a β-keto ester or diketone.
Cyclization to form the quinoline ring: The pyrazole intermediate undergoes cyclization with an aniline derivative under acidic or basic conditions to form the quinoline ring.
Substitution reactions: The final compound is obtained by introducing the chlorophenyl, ethyl, and methyl groups through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, it may inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. The compound can also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound enhances stability and binding affinity to hydrophobic pockets in biological targets, similar to fluorine in compound 5p .
- Amino Groups: Derivatives like 2i with primary amino groups exhibit enhanced anti-inflammatory activity (IC50 ~1.2 µM for NO inhibition), suggesting that NH2 introduction improves therapeutic indices .
- Alkyl vs. Alkoxy Chains: The 8-ethyl group in the target compound may confer better metabolic stability compared to the 8-ethoxy group in 8-ethoxy-3-(4-FPh)-1H-pyrazolo[4,3-c]quinoline, which could undergo faster oxidative degradation .
Biological Activity
1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazole Ring : This is achieved through the condensation of a hydrazine derivative with a β-keto ester or diketone.
- Cyclization to Form the Quinoline Ring : The pyrazole intermediate undergoes cyclization with an aniline derivative.
- Substitution Reactions : Final modifications introduce the chlorophenyl, ethyl, and methyl groups through various substitution reactions, often utilizing palladium-catalyzed cross-coupling methods.
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H20ClN3 |
| CAS Number | 901245-95-2 |
Anti-inflammatory Effects
Research has indicated that pyrazoloquinoline derivatives exhibit significant anti-inflammatory activity. For instance, studies have shown that certain derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression is a key mechanism in this activity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Pyrazoloquinolines are known to act as photosensitizing agents and have been reported to exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is necessary to fully elucidate its efficacy against specific pathogens.
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrazolo[4,3-c]quinoline derivatives, including our compound of interest. The results demonstrated a significant reduction in NO production comparable to established anti-inflammatory drugs .
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines showed that this compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
What are the standard synthetic protocols for preparing 1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction yields be optimized?
Basic Research Question
The compound is typically synthesized via cyclization reactions using intermediates such as 2,4-dichloroquinoline-3-carbonitrile as a starting material. A common approach involves coupling 4-chlorophenyl and 4-methylphenyl groups onto the pyrazoloquinoline core through nucleophilic substitution or Suzuki-Miyaura cross-coupling. Electrochemical synthesis in an undivided cell with a graphite anode and tetrabutylammonium tetrafluoroborate (TBATFB) as the electrolyte has also been reported, offering catalyst-free conditions and moderate yields (45–50%) .
Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics.
- Catalyst Tuning : For cross-coupling steps, employ Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems.
- Temperature Control : Maintain reflux conditions (e.g., 338 K in THF) to stabilize intermediates .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data interpretation be prioritized?
Basic Research Question
Key Techniques :
- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions and aromatic proton environments (e.g., δ 7.49–8.59 ppm for quinoline protons) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 336.0904) .
- HPLC : Assess purity (>98% via C18 columns with acetonitrile/water gradients).
Data Interpretation : Prioritize resolving splitting patterns in NMR (e.g., doublets for ortho-substituted phenyl groups) and isotopic clusters in HRMS to rule out impurities .
How can researchers address contradictions in reported pharmacological data, such as conflicting IC₅₀ values across studies?
Advanced Research Question
Methodological Solutions :
- Assay Reproducibility : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
- Structural Verification : Confirm compound identity via X-ray crystallography (e.g., dihedral angles between phenyl rings: 71.1°) to rule out polymorphic effects .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for anticancer assays) .
What strategies exist for modifying the pyrazoloquinoline core to enhance bioactivity while maintaining solubility?
Advanced Research Question
Synthetic Strategies :
- Amino Group Introduction : Replace chlorophenyl substituents with primary amines (-NH₂) to improve hydrogen-bonding potential and therapeutic indices .
- Heteroatom Substitution : Incorporate trifluoromethoxy or cyclopropylmethyl groups to balance lipophilicity (logP) and metabolic stability .
- Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility (e.g., 5 mg/mL in PBS) .
How can discrepancies between crystallographic data and computational molecular docking models be resolved?
Advanced Research Question
Resolution Workflow :
X-Ray Refinement : Use programs like SHELXL to refine crystal structures, focusing on deviations (e.g., C3 atom displacement: 0.169 Å from the quinoline plane) .
DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to validate torsional angles.
Docking Validation : Align docking poses (AutoDock Vina) with crystal packing interactions (e.g., π-π stacking distances: 3.78 Å) .
What are the advantages of electrochemical synthesis for pyrazolo[4,3-c]quinoline derivatives, and what are its limitations?
Basic Research Question
Advantages :
- Catalyst-Free : Avoids transition-metal contamination, critical for pharmaceutical applications.
- Scalability : Achieves 50–60% yields in undivided cells with graphite electrodes .
Limitations : - Substrate Specificity : Limited to electron-rich aromatic systems.
- Byproduct Formation : Requires post-reaction NaOH washes to remove chlorinated intermediates .
How can researchers mitigate challenges in regioselectivity during cyclization steps of pyrazoloquinoline synthesis?
Advanced Research Question
Mitigation Strategies :
- Directing Groups : Use nitro or methoxy substituents to guide cyclization to the para position .
- Kinetic Control : Monitor reaction progress via TLC (Rf = 0.86–0.95 in ethyl acetate/hexane) to isolate intermediates .
- Microwave Assistance : Reduce reaction times (e.g., 30 minutes at 150°C) to minimize side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
